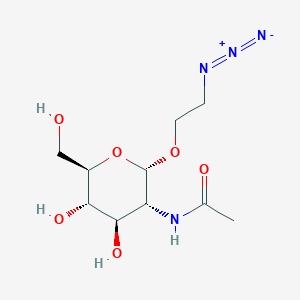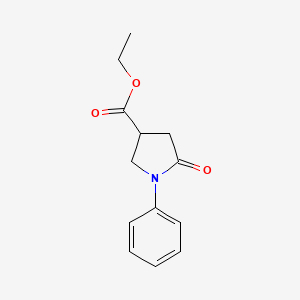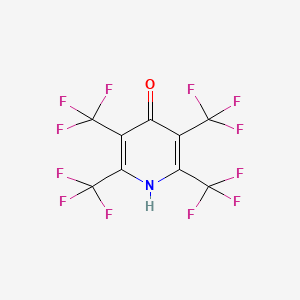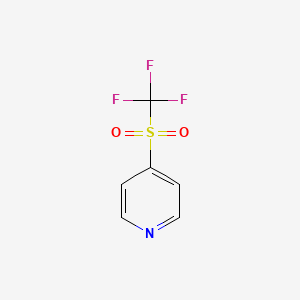
4-(Trifluoromethylsulfonyl)pyridine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethylsulfonyl)pyridine, also known as 4-TFP, is an organic compound used in the synthesis of various organic molecules. It is a colorless liquid with a pungent odor and boiling point of 108-109°C. 4-TFP is a sulfonyl halide that is used in a variety of laboratory and industrial applications due to its unique properties.
Wirkmechanismus
4-(Trifluoromethylsulfonyl)pyridine, 97% acts as a protecting group by preventing the reaction of a functional group with other molecules. This is accomplished by shielding the functional group from the environment, thus preventing it from reacting with other molecules. The protecting group can then be removed at a later point in the reaction, allowing the functional group to become active again.
Biochemical and Physiological Effects
4-(Trifluoromethylsulfonyl)pyridine, 97% is not known to have any biochemical or physiological effects. It is not toxic and does not interact with any biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Trifluoromethylsulfonyl)pyridine, 97% has several advantages for use in laboratory experiments. It is a stable compound with a low boiling point, making it easy to handle and store. Additionally, it is non-toxic and does not react with other molecules, making it safe to use in the laboratory. The main limitation of 4-(Trifluoromethylsulfonyl)pyridine, 97% is that it is a relatively expensive reagent.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(Trifluoromethylsulfonyl)pyridine, 97%. It could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, 4-(Trifluoromethylsulfonyl)pyridine, 97% could be used in the development of new catalysts for organic synthesis.
Synthesemethoden
4-(Trifluoromethylsulfonyl)pyridine, 97% is synthesized by the reaction of trifluoromethanesulfonic acid with pyridine in the presence of a base such as potassium carbonate. The reaction proceeds in two steps: first, the trifluoromethanesulfonic acid is deprotonated to form the trifluoromethanesulfonate anion, which then reacts with the pyridine to form 4-(Trifluoromethylsulfonyl)pyridine, 97%. The reaction is typically carried out in aqueous solution at room temperature.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethylsulfonyl)pyridine, 97% is used in a variety of scientific research applications. It is commonly used in organic synthesis as a protecting group for amines and carboxylic acids. It is also used in the synthesis of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, 4-(Trifluoromethylsulfonyl)pyridine, 97% is used as a reagent in the synthesis of peptides and proteins.
Eigenschaften
IUPAC Name |
4-(trifluoromethylsulfonyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)13(11,12)5-1-3-10-4-2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTJMGOJZUVBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)



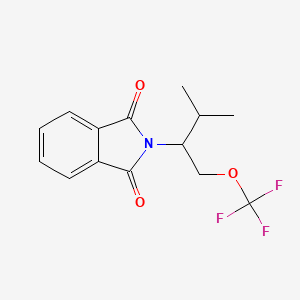
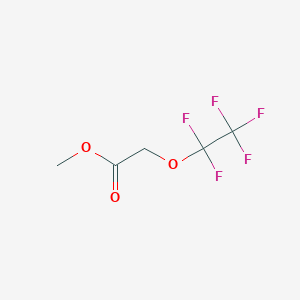
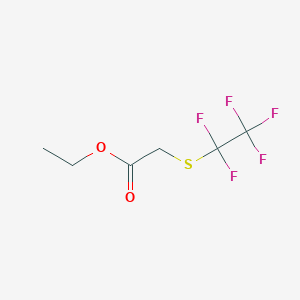
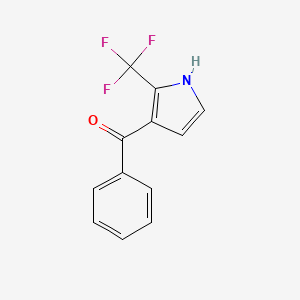
![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
